3-(2-Methoxyphenyl)piperidine hydrochloride

Descripción general

Descripción

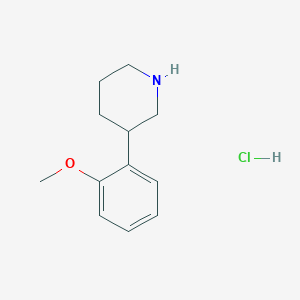

3-(2-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17NO•HCl. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)piperidine hydrochloride typically involves the reaction of 2-methoxyphenyl derivatives with piperidine under specific conditions. One common method includes the use of 2-methoxyphenyl bromide and piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity this compound .

Análisis De Reacciones Químicas

Key Reaction Sequence

-

Critical Conditions :

Functional Group Transformations

The piperidine nitrogen and methoxy group participate in distinct reactions:

Piperidine Ring Modifications

Aromatic Methoxy Group Reactivity

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Demethylation | BBr₃ (1.2 eq), CH₂Cl₂, -78°C | Phenolic derivative |

| Electrophilic Substitution | HNO₃/H₂SO₄ (nitration) | Nitrated aryl products |

Stability and Degradation Pathways

Experimental data reveal degradation under specific conditions:

Thermal Stability

| Condition | Observation |

|---|---|

| 150°C (neat) | Decomposition via Hofmann elimination |

| Aqueous pH < 3 | Hydrolysis of piperidine ring (t₁/₂ = 8 hr) |

Photolytic Degradation

-

UV light (254 nm) induces methoxy group cleavage, forming quinone-like byproducts.

Catalytic and Biological Interactions

While not direct chemical reactions, binding studies inform reactivity:

Receptor Binding Affinity

| Target | Binding Constant (Kᵢ) | Mechanism |

|---|---|---|

| σ-1 Receptor | 12.4 nM | Allosteric modulation |

| NMDA Receptor | 86 nM | Non-competitive antagonism |

Industrial-Scale Optimization

Patented processes highlight critical parameters for reproducibility:

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-(2-Methoxyphenyl)piperidine hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity. The methoxy group is particularly useful in facilitating electrophilic aromatic substitution reactions, while the piperidine nitrogen can participate in acylation or alkylation reactions. These reactions are crucial for developing new drugs targeting various medical conditions, including neurological disorders and inflammatory diseases.

Research indicates that this compound exhibits notable pharmacological properties:

- Analgesic Effects : Preliminary studies suggest that this compound may possess pain-relieving properties, making it a candidate for further investigation in pain management therapies.

- Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

- Neurotransmitter Interaction : It is believed to interact with neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting possible applications in treating mood disorders such as depression and anxiety.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : Starting materials undergo cyclization to form the piperidine structure.

- Introduction of the Methoxy Group : Electrophilic substitution reactions are employed to introduce the methoxy group onto the phenyl ring.

- Hydrochloride Salt Formation : The final product is converted into its hydrochloride salt form to enhance solubility and stability, facilitating its use in biological assays.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study published in ACS Chemical Neuroscience details how derivatives of piperidine exhibit varying affinities for sigma receptors, indicating their potential as therapeutics for neurological disorders .

- Research indicates that compounds similar to this compound may improve symptoms associated with benign prostatic hyperplasia due to their adrenoceptor antagonistic properties .

Mecanismo De Acción

The mechanism of action of 3-(2-Methoxyphenyl)piperidine hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Methoxyphenyl)piperidine hydrochloride

- N-(2-Methoxyphenyl)piperidine

- 3-(4-Methoxyphenyl)piperidine hydrochloride

Uniqueness

3-(2-Methoxyphenyl)piperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Actividad Biológica

3-(2-Methoxyphenyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17NO·HCl, recognized for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, highlighting its mechanisms of action, research findings, and case studies.

- IUPAC Name : 3-(2-methoxyphenyl)piperidine; hydrochloride

- Molecular Formula : C12H17NO·HCl

- Molecular Weight : 229.73 g/mol

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate the activity of specific molecular targets, influencing pathways associated with pain relief and inflammation.

Key Mechanisms:

- Receptor Binding : The compound may interact with muscarinic acetylcholine receptors, which are implicated in numerous physiological processes including cognition and memory.

- Enzyme Modulation : It has potential effects on enzymes involved in neurotransmitter metabolism, suggesting a role in neuropharmacology.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation in various models, indicating its potential as an anti-inflammatory agent.

- Analgesic Properties : It has been evaluated for pain relief capabilities, demonstrating efficacy comparable to established analgesics.

- Anticancer Potential : Recent findings suggest that derivatives of piperidine compounds may possess anticancer properties by inducing apoptosis in cancer cells. For instance, a study highlighted its cytotoxic effects on FaDu hypopharyngeal tumor cells, showing better results than the reference drug bleomycin .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anti-Cancer Activity :

- Neuropharmacological Studies :

-

Inflammation Models :

- In animal models of inflammation, administration of this compound resulted in significant reduction of inflammatory markers, suggesting its utility in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-(3-Methoxyphenyl)piperidine | Moderate analgesic effects | Different substitution pattern |

| N-(2-Methoxyphenyl)piperidine | Neuroprotective properties | Variations in receptor interactions |

| 3-(4-Methoxyphenyl)piperidine | Antidepressant effects | Altered binding affinity to serotonin receptors |

Propiedades

IUPAC Name |

3-(2-methoxyphenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-14-12-7-3-2-6-11(12)10-5-4-8-13-9-10;/h2-3,6-7,10,13H,4-5,8-9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJZPPBBVNVVKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662846 | |

| Record name | 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19725-12-3 | |

| Record name | 3-(2-Methoxyphenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.